(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with the molecular formula C13H16BrFN2O2. This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, along with a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the bromination of 2-fluoro-3-methoxyphenyl compounds followed by nucleophilic substitution with 4-methylpiperazine. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoro-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methanone
- (5-Bromo-2-fluoro-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone
- (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperidin-1-yl)methanone
Uniqueness
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)13(18)10-7-9(14)8-11(19-2)12(10)15/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPYBFKDBMQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Br)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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